REACTION_CXSMILES
|
O.[C:2]1(C)[CH:7]=[CH:6][C:5]([S:8](O)(=O)=O)=[CH:4][CH:3]=1.[C:13](=[O:16])([O-])O.[Na+]>CO>[S:8]1[C:5]2[CH:6]=[CH:7][CH:2]=[CH:3][C:4]=2[C:2]([CH2:7][CH2:6][CH2:13][OH:16])=[CH:3]1 |f:0.1,2.3|
|
Name
|
compound 80-2
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the obtained mixture
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C2=C1C=CC=C2)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |